molecular formula C16H24ClNO B6059113 2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride

2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride

Cat. No.: B6059113
M. Wt: 281.82 g/mol
InChI Key: JLPAPJACYHRRRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride, also known as tolperisone hydrochloride, is a centrally acting muscle relaxant. It is widely used for the symptomatic treatment of spasticity and muscle spasms. This compound is known for its ability to alleviate muscle stiffness and improve mobility in patients suffering from various musculoskeletal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride involves the conversion of 4-methylpropiophenone with piperidine under specific reaction conditions. The process typically includes the use of catalysts and solvents to facilitate the reaction and achieve high purity of the final product .

Industrial Production Methods

Industrial production methods for this compound focus on optimizing yield and purity. One such method involves the use of controlled release formulations and transdermal therapeutic systems. These methods ensure that the content of undesired byproducts, such as 2-methyl-1-(4-methylphenyl) propenone, is kept significantly lower than in previously known methods .

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols .

Scientific Research Applications

2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride involves its interaction with the central nervous system. It exerts its muscle relaxant effects by blocking sodium channels and inhibiting the release of neurotransmitters. This leads to a reduction in muscle tone and alleviation of muscle spasms .

Comparison with Similar Compounds

Similar Compounds

    Eperisone: Another centrally acting muscle relaxant with similar properties.

    Tizanidine: A muscle relaxant that works by inhibiting motor neurons.

    Baclofen: A muscle relaxant that acts on the central nervous system to reduce muscle spasticity.

Uniqueness

2,4-Dimethyl-3-piperidino-propiophenone monohydrochloride is unique in its specific mechanism of action and its ability to provide muscle relaxation without significant sedation. This makes it a preferred choice for patients who need to maintain alertness while managing muscle spasms .

Properties

IUPAC Name

2-methyl-3-(4-methylpiperidin-1-yl)-1-phenylpropan-1-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO.ClH/c1-13-8-10-17(11-9-13)12-14(2)16(18)15-6-4-3-5-7-15;/h3-7,13-14H,8-12H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLPAPJACYHRRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC(C)C(=O)C2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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